molecular formula C10H11F3N2O2S B13727287 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline

5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline

Cat. No.: B13727287
M. Wt: 280.27 g/mol
InChI Key: DUEWFOFRDMJLKF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. The process typically involves the use of reagents such as trifluoromethylating agents and sulfonylating agents. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)quinazoline: This compound has similar structural features but differs in its substitution pattern.

    3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another compound with a similar core structure but different functional groups.

    N-nitroso-triazolopyrazine: A related compound used in different research contexts

These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11F3N2O2S

Molecular Weight

280.27 g/mol

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C10H11F3N2O2S/c1-18(16,17)9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3

InChI Key

DUEWFOFRDMJLKF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(CCCC2)C(=N1)C(F)(F)F

Origin of Product

United States

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